molecular formula C9H9N3O2 B11904993 methyl 5-amino-1H-indazole-1-carboxylate

methyl 5-amino-1H-indazole-1-carboxylate

Cat. No.: B11904993
M. Wt: 191.19 g/mol
InChI Key: QJJBQKRPBMOECP-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-indazole-1-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a carboxylate group at the first position and an amino group at the fifth position of the indazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-1H-indazole-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of 5-nitro-1H-indazole with methyl chloroformate, followed by reduction of the nitro group to an amino group. The reaction typically occurs under mild conditions using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Methyl 5-amino-1H-indazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-amino-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-nitro-1H-indazole-1-carboxylate
  • Methyl 5-hydroxy-1H-indazole-1-carboxylate
  • Methyl 5-chloro-1H-indazole-1-carboxylate

Uniqueness

Methyl 5-amino-1H-indazole-1-carboxylate is unique due to its amino group, which allows for a wide range of chemical modifications. This versatility makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 5-aminoindazole-1-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-3-2-7(10)4-6(8)5-11-12/h2-5H,10H2,1H3

InChI Key

QJJBQKRPBMOECP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2=C(C=C(C=C2)N)C=N1

Origin of Product

United States

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